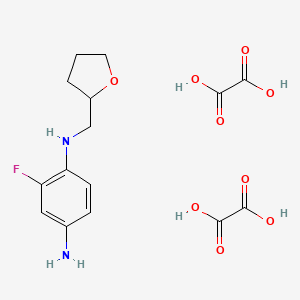
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid)
Übersicht
Beschreibung
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid), also known as 2-Fluoro-1-N-benzene-1,4-diaminebis(oxalate), is an organic compound with a wide range of applications in the scientific and research fields. It is a white crystalline solid that is soluble in water, ethanol, and acetic acid. This compound has been studied extensively in recent years due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Research on coordination polymers, such as those involving oxalic acid and benzene derivatives, highlights advancements in the synthesis and understanding of crystal structures. For instance, a study on a Zn(II) coordination polymer based on oxalic acid and 1,4-bis(imidazol-1-ylmethyl)benzene demonstrated the formation of a two-dimensional layer structure, which was further stabilized into a three-dimensional supramolecular architecture through intermolecular interactions. This compound also exhibited luminescent properties at room temperature, suggesting potential applications in materials science (Wang et al., 2013).
Material Properties
The synthesis and characterization of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and aromatic dianhydrides have been explored, yielding materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). Such materials are valuable for high-performance polymers used in various industries, from aerospace to electronics.
Optical and Sensing Applications
The development of organic salts assembled from hydrogen bonds between acidic compounds and bis(benzimidazole) showcases the formation of crystalline structures with potential for optical and sensing applications. These compounds form diverse three-dimensional frameworks through extensive intermolecular interactions, indicating their utility in designing new materials with specific optical properties (Jin et al., 2014).
Luminescent Properties
The synthesis of novel polyimides and their luminescent properties have also been a focus, with studies revealing that certain polyimides can offer transparent, flexible films with low moisture absorption and low dielectric constants. Such materials are promising for applications in electronics and photonics, where transparent and stable materials are crucial (Zhang et al., 2010).
Eigenschaften
IUPAC Name |
2-fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2C2H2O4/c12-10-6-8(13)3-4-11(10)14-7-9-2-1-5-15-9;2*3-1(4)2(5)6/h3-4,6,9,14H,1-2,5,7,13H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLNEQXQUABDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)N)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-N-(oxolan-2-ylmethyl)benzene-1,4-diamine, bis(oxalic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




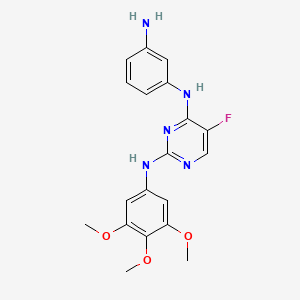
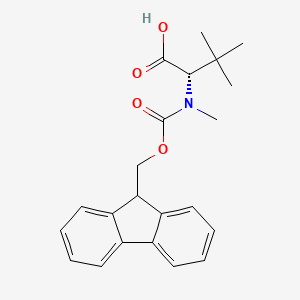
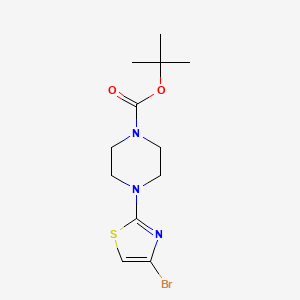

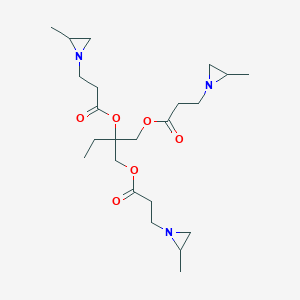
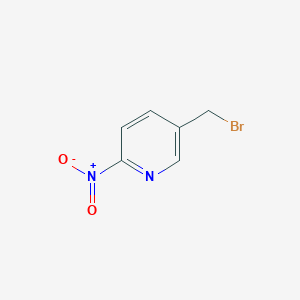
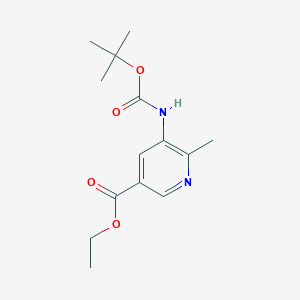
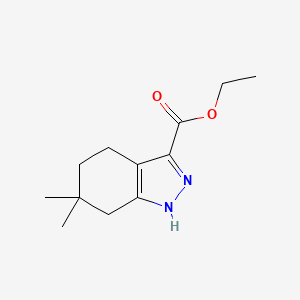


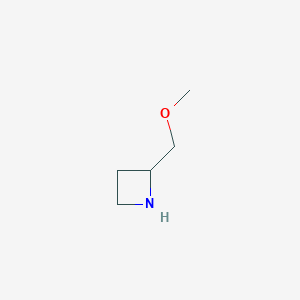
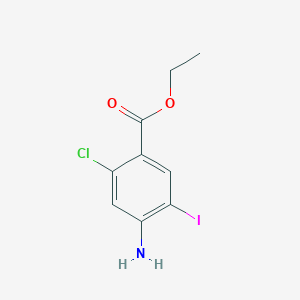
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)